molecular formula C17H26O2 B1329837 4-(Decyloxy)benzaldehyde CAS No. 24083-16-7

4-(Decyloxy)benzaldehyde

Cat. No. B1329837
CAS RN: 24083-16-7
M. Wt: 262.4 g/mol
InChI Key: WOSYBKJRUQJISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947674B2

Procedure details

To a solution of 4-hydroxybenzaldehyde (732 mg, 6 mmol) in anhydrous DMF (13 ml), under nitrogen atmosphere, K2CO3 (1658 mg, 12 mmol), and, after 10 minutes, iododecane (1785 mg, 7.2 mmol) were added. The mixture was heated to reflux for 3 hours, then water was added and the product was extracted with CH2Cl2. The organic layers were washed with water and with NaCl saturated solution, dried with Na2SO4. After evaporation of the solvent, the crude product was purified by chromatography on silica gel (Petroleum ether/Ethyl acetate 11/1) and 1530 mg (yield 97%) of the pure product of the title were obtained.
Quantity
732 mg
Type
reactant
Reaction Step One
Name
Quantity
1658 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1785 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Petroleum ether Ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].I[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].O>CN(C=O)C>[CH2:17]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26] |f:1.2.3|

Inputs

Step One
Name
Quantity
732 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
1658 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
13 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1785 mg
Type
reactant
Smiles
ICCCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Petroleum ether Ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layers were washed with water and with NaCl saturated solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1530 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.